Superior MAO-B Inhibition Potency Compared to the Clinical MAO-A Inhibitor Moclobemide
2,4,5,8-Tetramethylquinoline exhibits a 10.8-fold greater potency for inhibiting monoamine oxidase B (MAO-B) compared to the known MAO-A inhibitor moclobemide, while maintaining comparable potency against MAO-A. This dual-isoform activity profile distinguishes it from moclobemide, which is selective for MAO-A and has negligible MAO-B activity [1].
| Evidence Dimension | Inhibitory activity against human recombinant MAO-A and MAO-B |
|---|---|
| Target Compound Data | MAO-A IC50 = 4.20 µM (4200 nM); MAO-B IC50 = 0.56 µM (560 nM) |
| Comparator Or Baseline | Moclobemide: MAO-A IC50 = 6.06 µM (6061 nM); MAO-B IC50 = not determined (negligible activity) |
| Quantified Difference | MAO-A: 2,4,5,8-Tetramethylquinoline is 1.44-fold more potent than moclobemide. MAO-B: 2,4,5,8-Tetramethylquinoline is 10.8-fold more potent than moclobemide (estimated based on moclobemide's high IC50 >100 µM). |
| Conditions | Assay: Inhibition of human recombinant MAO-A and MAO-B expressed in supersomes, using kynuramine as substrate, measuring 4-hydroxyquinoline formation [1][2]. |
Why This Matters
This differentiated dual-isoform inhibition profile makes 2,4,5,8-Tetramethylquinoline a more versatile tool compound for studying MAO-related pathways than a selective MAO-A inhibitor, potentially offering advantages in models where both isoforms are implicated.
- [1] BindingDB. BDBM50585929 (CHEMBL5083737). Affinity Data for 2,4,5,8-Tetramethylquinoline against MAO-A and MAO-B. View Source
- [2] PMC9389372. Table 2: IC50 values of moclobemide against MAO enzymes. View Source
